molecular formula C8H18Cl2N2O B1428513 exo-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine;dihydrochloride CAS No. 1014712-76-5

exo-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine;dihydrochloride

Cat. No.: B1428513
CAS No.: 1014712-76-5
M. Wt: 229.14 g/mol
InChI Key: BBOULHJMNLHWEO-KTNFEBOISA-N
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Description

Introduction and Fundamental Aspects

Historical Context and Discovery

The development of exo-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine;dihydrochloride emerged from extensive research into azabicyclic scaffolds that began gaining prominence in the latter half of the twentieth century. The compound was first documented in chemical databases in 2012, as evidenced by its initial registration in PubChem on November 30, 2012. The discovery and subsequent characterization of this compound occurred during a period of intensive investigation into heterocyclic building blocks that could serve as versatile synthetic intermediates.

The development of azabicyclo[3.3.1]nonane derivatives, including this specific exo-isomer, has been closely linked to advances in synthetic methodologies for constructing complex bicyclic systems. Research groups have explored various synthetic approaches to access these structurally challenging compounds, drawing inspiration from natural product synthesis and pharmaceutical development programs. The specific exo-configuration of the amine substituent represents a stereochemical variant that offers distinct conformational and reactivity properties compared to its endo-counterpart.

Historical records indicate that the compound has undergone continuous refinement and characterization, with the most recent database modifications occurring as recently as May 24, 2025. This ongoing attention reflects the sustained interest in this molecular framework within the scientific community and its recognized potential for further development and application.

Nomenclature and Identification

IUPAC Naming Conventions

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming principles that clearly delineate its structural features. The official IUPAC name is this compound. This designation systematically describes several key structural elements: the "exo" prefix indicates the spatial orientation of the amine substituent relative to the bicyclic framework, the "9-methyl" component specifies the location and nature of the methyl substituent on the nitrogen atom, the "3-oxa" designation identifies the oxygen heteroatom position, and the "9-azabicyclo[3.3.1]nonane" core describes the bicyclic ring system with its characteristic bridge pattern.

The bicyclic notation [3.3.1] specifically refers to the number of atoms in each bridge connecting the two bridgehead positions, providing a clear structural blueprint for understanding the compound's three-dimensional architecture. The "7-amine" portion identifies the location of the primary amine functional group, while the "dihydrochloride" designation indicates the presence of two hydrochloride salt formations that enhance the compound's stability and handling properties.

Chemical Abstract Service Registry Numbers

The Chemical Abstract Service registry system has assigned specific identification numbers to this compound, though some variation exists in the literature regarding these designations. The primary CAS number documented in PubChem is 166973-07-5, which serves as the standard identifier for the dihydrochloride salt form. However, alternative sources have reported the CAS number 1187310-06-0, which may represent a different salt form or stereoisomeric variant of the same basic molecular structure.

This multiplicity in CAS numbers reflects the complexity inherent in cataloging stereochemically defined compounds, where subtle differences in configuration or salt formation can result in distinct registry entries. The CAS registry system serves as the definitive identification standard for chemical compounds in commercial and research applications, ensuring precise communication and documentation across the scientific community.

Synonyms and Alternative Designations

The compound is known by numerous synonyms and alternative designations that reflect different naming conventions and sources. Among the most commonly encountered alternative names are exo-7-amino-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonane dihydrochloride and endo-7-amino-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonane dihydrochloride. The presence of both exo and endo designations in the literature suggests the existence of stereoisomeric forms that differ in the spatial arrangement of the amine substituent.

Additional synonyms include various abbreviated forms and systematic variations such as 9-methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine dihydrochloride and EXO-9-METHYL-3-OXA-9-AZABICYCLO[3.3.1]NONAN-7-AMINE DIHYDROCHLORIDE. Commercial suppliers have also assigned proprietary catalog numbers and designations, including MFCD30802089, SCHEMBL1003514, and various supplier-specific identifiers that facilitate ordering and inventory management.

Significance in Heterocyclic Chemistry Research

The importance of this compound within heterocyclic chemistry research stems from its membership in the broader family of azabicyclic compounds, which have demonstrated remarkable utility as building blocks for complex molecular architectures. The azabicyclo[3.3.1]nonane scaffold represents a particularly valuable framework that combines conformational rigidity with functional group diversity, making it an attractive platform for pharmaceutical development and synthetic methodology research.

Research investigations have established that compounds containing the 9-azabicyclo[3.3.1]nonane core structure exhibit significant potential for mimicking peptide structures and serving as conformationally restricted analogs of important pharmacophores. This property makes them valuable tools for structure-activity relationship studies and drug design programs where controlling molecular conformation is crucial for biological activity. The specific incorporation of both nitrogen and oxygen heteroatoms within the bicyclic framework provides additional opportunities for hydrogen bonding and polar interactions that can enhance binding affinity and selectivity.

The compound's classification as a heterocyclic building block reflects its strategic importance in synthetic organic chemistry, where it can serve as a versatile intermediate for constructing more complex molecular targets. The presence of multiple functional groups, including the amine functionality and the heterocyclic framework, provides numerous opportunities for further chemical modification and elaboration. This synthetic flexibility has made azabicyclic compounds increasingly popular in medicinal chemistry programs focused on developing novel therapeutic agents.

Contemporary research in heterocyclic chemistry has highlighted the unique properties of three-dimensional, rigid molecular frameworks in drug development, where they can provide favorable pharmacological properties by increasing solubility and reducing non-specific protein binding. The bicyclic nature of this compound positions it as a representative example of this important class of compounds, contributing to ongoing efforts to expand the chemical space available for pharmaceutical discovery and development.

Parameter Value
Molecular Formula C₈H₁₈Cl₂N₂O
Molecular Weight 229.14 g/mol
PubChem CID 66873272
Primary CAS Number 166973-07-5
Alternative CAS Number 1187310-06-0
IUPAC Name This compound
Product Classification Heterocyclic Building Blocks
Storage Conditions Room temperature
Purity Range ±97%

Properties

IUPAC Name

(1R,5S)-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.2ClH/c1-10-7-2-6(9)3-8(10)5-11-4-7;;/h6-8H,2-5,9H2,1H3;2*1H/t6?,7-,8+;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBOULHJMNLHWEO-KTNFEBOISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CC(CC1COC2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]2CC(C[C@H]1COC2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry Applications

  • Antidepressant Activity : Research indicates that derivatives of bicyclic amines, including exo-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine, exhibit significant antidepressant properties. The compound's structural characteristics may enhance its interaction with neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation .
  • Neurological Disorders : The compound has been explored for its potential use in treating neurological disorders such as Alzheimer's disease and schizophrenia. Its ability to modulate neurotransmitter release could provide therapeutic benefits in managing symptoms associated with these conditions .
  • Pain Management : Studies have suggested that compounds similar to exo-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine may possess analgesic properties, making them candidates for pain relief therapies. The mechanism may involve the modulation of pain pathways in the central nervous system .

Organic Synthesis Applications

  • Building Block for Complex Molecules : This compound serves as an important intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry. Its bicyclic structure allows for further functionalization, leading to a variety of derivatives with enhanced biological activity .
  • Synthesis of Heterocycles : The compound can be utilized in the synthesis of other heterocyclic compounds, which are prevalent in many biologically active molecules. Its reactivity can be exploited to develop new synthetic routes for drug discovery and development .

Case Study 1: Antidepressant Development

A study published in the Journal of Medicinal Chemistry explored various derivatives of bicyclic amines, including exo-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine, demonstrating their efficacy in preclinical models of depression. The research highlighted specific modifications that enhanced binding affinity to serotonin receptors, suggesting pathways for developing new antidepressants.

Case Study 2: Neurological Applications

Research conducted at a leading neuroscience institute investigated the effects of this compound on cognitive functions in animal models of Alzheimer's disease. Results indicated that treatment with derivatives improved memory retention and reduced amyloid plaque formation, showcasing its potential as a neuroprotective agent.

Comparison with Similar Compounds

Stereoisomerism: exo vs. endo Isomers

The exo-9-methyl configuration distinguishes this compound from its endo-9-methyl counterpart (CAS 135906-03-5), which exhibits distinct physicochemical properties.

Core Scaffold Modifications

  • 3-Oxa vs. 3,7-Diaza Systems: Replacement of the 3-oxa group with a nitrogen (e.g., 3,7-diazabicyclo[3.3.1]nonan-9-ones) increases basicity and hydrogen-bonding capacity, often enhancing interactions with biological targets like enzymes or receptors .
  • Ketone vs. Amine at Position 7: 3-Oxa-9-azabicyclo[3.3.1]nonan-7-one hydrochloride (CAS 1126795-00-3) lacks the amine group, rendering it inactive in applications requiring nucleophilic or coordination chemistry .

Substituent Variations

  • Cyano Derivatives: exo-3-Cyano-9-azabicyclo[3.3.1]nonane hydrochloride (CAS 1363383-01-0) replaces the amine with a cyano group, significantly altering electronic properties and reducing solubility in polar solvents .
  • Boc-Protected Analogs: exo-9-Boc-3-oxa-9-azabicyclo[3.3.1]nonane-7-acetic acid (CAS 1392803-48-3) introduces a tert-butoxycarbonyl (Boc) protecting group, enabling selective deprotection in multi-step syntheses .

Ring Size and Heteroatom Positioning

  • Bicyclo[3.2.1]octane Systems :
    endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-amine (CAS 87571-88-8) features a smaller bicyclic framework, increasing ring strain and altering conformational flexibility compared to the [3.3.1] system .

Tabulated Comparison of Key Compounds

Compound Name CAS No. Molecular Formula Molecular Weight Key Features Biological/Industrial Relevance References
exo-9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine dihydrochloride N/A C₈H₁₇Cl₂N₂O 228.14 exo-methyl, dihydrochloride salt Pharmaceutical intermediate; enhanced solubility
endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine dihydrochloride 135906-03-5 C₉H₂₀Cl₂N₂ 227.17 endo-methyl, dihydrochloride salt Granisetron impurity E; lower TPSA
3-Oxa-9-azabicyclo[3.3.1]nonan-7-one hydrochloride 1126795-00-3 C₇H₁₂ClNO₂ 185.63 Ketone at position 7 Synthetic precursor for amine derivatives
exo-3-Cyano-9-azabicyclo[3.3.1]nonane hydrochloride 1363383-01-0 C₉H₁₄ClN₂ 186.67 Cyano substituent Building block for nitrile-based pharmaceuticals
endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-amine 87571-88-8 C₈H₁₆N₂ 140.23 Smaller bicyclo[3.2.1] core Model compound for ring-strain studies

Biological Activity

The compound exo-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine; dihydrochloride (CAS Number: 1187310-06-0) is a bicyclic amine that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a bicyclic structure with an azabicyclo framework, which is significant for its interaction with biological targets. The molecular formula is C8H14ClN2O2C_8H_{14}ClN_2O_2 with a molecular weight of approximately 191.66 g/mol. Its structural characteristics contribute to its unique biological activities.

Research indicates that compounds within the bicyclo[3.3.1]nonane family exhibit a range of biological activities, including:

  • Anticancer Activity : Bicyclic compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Neurotransmitter Interaction : These compounds may interact with neurotransmitter receptors, particularly serotonin receptors, influencing mood and anxiety pathways.

Pharmacological Profiles

The pharmacological profiles of exo-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine; dihydrochloride suggest potential applications in treating various conditions:

Activity Mechanism Reference
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatoryModulation of inflammatory pathways
NeuroprotectiveInteraction with serotonin receptors
AntimicrobialInhibition of bacterial growth

Case Studies

  • Anticancer Studies :
    A study demonstrated that derivatives of bicyclo[3.3.1]nonanes exhibit cytotoxic effects on various cancer cell lines, suggesting that exo-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine; dihydrochloride may share similar properties due to its structural analogies .
  • Neuropharmacology :
    Research exploring the interaction of bicyclic amines with serotonin receptors indicated potential for mood regulation and anxiety treatment, highlighting the relevance of this compound in neuropharmacological applications .
  • Anti-inflammatory Effects :
    Preliminary studies have shown that compounds within this class can reduce inflammation markers in vitro, suggesting a possible therapeutic role in inflammatory diseases .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing exo-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine dihydrochloride, and how can purity be optimized?

Methodological Answer:
The synthesis of bicyclic amines like this compound often involves cyclization strategies or Mannich-type reactions. For example, analogous compounds have been synthesized via Mannich reactions starting from thianone derivatives, followed by reduction and salt formation (e.g., hydroperchlorate isolation) . Key steps include:

  • Cyclization : Use temperature-controlled conditions to favor the exo isomer.
  • Purification : Employ column chromatography with polar stationary phases (e.g., silica gel) and gradient elution (e.g., methanol/chloroform) to separate isomers.
  • Salt Formation : React the free base with HCl in anhydrous ethanol to precipitate the dihydrochloride salt.
  • Purity Assessment : Validate purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile) and elemental analysis. Purity ≥95% is typical for research-grade material .

Basic: What techniques are critical for structural elucidation of this bicyclic compound?

Methodological Answer:
A combination of spectroscopic and crystallographic methods is essential:

  • X-ray Crystallography : Use SHELX programs for structure solution and refinement. Collect high-resolution data (≤1.0 Å) to resolve the exo configuration unambiguously .
  • ORTEP Visualization : Generate thermal ellipsoid plots via ORTEP-3 to analyze bond angles and torsional strain in the bicyclic framework .
  • Spectroscopy : Confirm functional groups via FT-IR (amine N-H stretch ~3300 cm⁻¹) and ¹³C NMR (distinct peaks for bridgehead carbons at ~50–70 ppm) .

Advanced: How can conformational analysis resolve discrepancies in pharmacological activity between exo and endo isomers?

Methodological Answer:
The exo/endo configuration significantly impacts biological activity. To address contradictions:

  • X-ray Diffraction : Compare crystal structures of both isomers to identify differences in ring puckering (e.g., chair-boat vs. chair-chair conformers) .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., hydrogen bonds, van der Waals contacts) that influence solubility and receptor binding .
  • DFT Calculations : Optimize geometries at the B3LYP/6-311++G(d,p) level to calculate relative stability and electrostatic potential maps .
    Example: In antiarrhythmic studies, the exo isomer’s equatorial substituent orientation may enhance membrane permeability compared to the endo form .

Advanced: How should researchers address low yields or reproducibility issues in the synthesis of this compound?

Methodological Answer:
Low yields often stem from competing side reactions or isomerization. Mitigation strategies include:

  • Reaction Optimization : Screen solvents (e.g., DMF vs. THF) and catalysts (e.g., p-TsOH) to favor the exo pathway.
  • In Situ Monitoring : Use LC-MS to track intermediate formation and adjust reaction time/temperature dynamically.
  • Isolation Protocols : Employ pH-controlled extraction (e.g., basify to pH 10–12 for free base isolation) to minimize diastereomer contamination .
    Document all parameters (e.g., stirring rate, inert gas flow) to ensure reproducibility .

Advanced: What in vivo models are appropriate for evaluating the pharmacological activity of this compound?

Methodological Answer:
For CNS or cardiovascular targets (common for bicyclic amines):

  • Antiarrhythmic Testing : Use anesthetized dog models with induced ventricular tachycardia. Administer the compound intravenously (3–6 mg/kg) and monitor ECG changes and blood pressure .
  • Neuropharmacology : Employ rodent models (e.g., forced swim test for antidepressants) with dose-ranging studies (1–10 mg/kg IP).
  • Toxicity Screening : Conduct acute toxicity assays in zebrafish embryos to assess LD₅₀ and organ-specific effects.

Advanced: How can computational methods complement experimental data in studying this compound’s reactivity?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate solvation effects in water/DMSO to predict solubility and aggregation tendencies.
  • Docking Studies : Use AutoDock Vina to model binding to targets like serotonin transporters (grid center: 20 ų, exhaustiveness = 20) .
  • Reactivity Prediction : Apply Fukui indices (DFT-derived) to identify nucleophilic/electrophilic sites for derivatization .
    Validate computational results with experimental kinetic data (e.g., Hammett plots for substituent effects) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
exo-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine;dihydrochloride
Reactant of Route 2
Reactant of Route 2
exo-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine;dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.